2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
Description
This compound is a structurally complex small molecule featuring a 1,2,4-oxadiazole ring, a piperidine moiety, a thiophen-3-yl substituent, and a 4-chlorophenoxy group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in drug design, often serving as a bioisostere for ester or amide groups .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-22(2,28-18-7-5-17(23)6-8-18)21(27)26-10-3-4-15(13-26)12-19-24-20(25-29-19)16-9-11-30-14-16/h5-9,11,14-15H,3-4,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTSSBLKPWUHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Bioactivity Correlations
The compound’s 1,2,4-oxadiazole and thiophene motifs are shared with several bioactive molecules. For example:
- Compound 21 (RTB70) : A piperazine-containing derivative with a thiophen-2-ylthio group (). While piperazine differs from piperidine in ring saturation, both moieties enhance solubility and modulate receptor interactions. The thiophene group in RTB70 contributes to π-π stacking with protein targets, a property likely shared with the thiophen-3-yl group in the target compound .
- Example 76 () : Features a thiophen-2-yl group linked to a pyrazolo[3,4-d]pyrimidine core. The substitution position (thiophen-3-yl vs. thiophen-2-yl) may alter electronic effects and binding specificity, as seen in SAR studies of kinase inhibitors .
Table 1: Structural and Bioactivity Comparisons
*Inferred from structural similarity to kinase inhibitors with oxadiazole scaffolds .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound is absent, trends from analogs suggest:
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